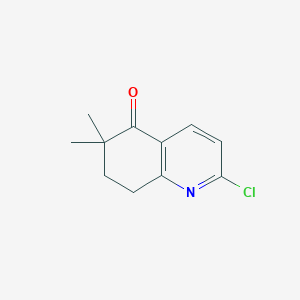

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to a tetrahydroquinoline ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired quinoline derivative. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

Substitution: Amines, thiols; reactions often carried out in polar solvents like ethanol or dimethyl sulfoxide.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—allows for the creation of diverse derivatives used in further chemical research .

Biology

Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines .

Medicine

As an intermediate in pharmaceutical synthesis, this compound is significant in developing drugs targeting neurological and cardiovascular diseases. Its biological activity is attributed to its interaction with specific molecular targets .

Industry

The compound is utilized in producing dyes, pigments, and specialty chemicals due to its unique chemical reactivity .

Study on Antiproliferative Effects

A study examined the antiproliferative effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound exhibited a potent inhibitory effect on HT29 colorectal cancer cells compared to other derivatives .

Mechanistic Study

Research focused on the mechanism of action of quinoline derivatives revealed that the presence of chloro and dimethyl groups enhances biological activity through improved binding affinity to target enzymes .

Wirkmechanismus

The mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

2-Chloroquinoline: Shares the quinoline core structure but lacks the tetrahydro and dimethyl groups.

6,6-Dimethylquinoline: Similar in structure but without the chlorine atom.

5,6,7,8-Tetrahydroquinoline: Lacks both the chlorine and dimethyl groups.

Uniqueness: 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to the presence of both chlorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biologische Aktivität

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique tetrahydroquinoline structure, which includes a chlorine atom at the second position and two methyl groups at the sixth position. Its molecular formula is C₁₀H₁₃ClN₂O. Research has indicated that this compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

One of the most notable biological activities of this compound is its potential as an anticancer agent . Studies have shown that this compound can induce oxidative stress in cancer cells, leading to apoptosis through mechanisms involving the PI3K/AKT/mTOR signaling pathway.

- Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels in cancer cells.

- Apoptosis Pathways : It activates apoptotic pathways that lead to cell death in malignant cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Derivatives of tetrahydroquinolines have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Fully saturated ring without substituents | Mild biological activity |

| Quinolin-8-one | Aromatic structure with a carbonyl group | Antimicrobial properties |

| 2-Chloro-5,6-dimethyl-7-hydroxyquinoline | Hydroxyl group instead of carbonyl | Antioxidant activity |

| This compound | Chlorine and dimethyl groups | Anticancer and antimicrobial |

Uniqueness : The presence of both chlorine and dimethyl groups enhances its reactivity and biological properties compared to its analogs.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- HT29 Colorectal Cancer Cells : The compound exhibited significant cytotoxicity with a half-maximal inhibitory concentration (IC50) lower than many standard chemotherapeutics like fluorouracil .

- Microtubule Targeting Agents : Research indicated that certain derivatives could inhibit microtubule depolymerization in cancer cells at concentrations as low as 10 µM .

Selectivity Index (SI)

The selectivity index is a critical parameter in evaluating the safety profile of anticancer agents. In studies comparing the toxicity to normal human dermal fibroblasts (NHDFs) versus cancer cells:

Eigenschaften

IUPAC Name |

2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQNEIWUSOVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.